(R)-1,1,1-Trifluoro-4-methyl-2-pentylamine
Overview
Description
®-1,1,1-Trifluoro-4-methyl-2-pentylamine is an organic compound characterized by the presence of trifluoromethyl and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,1,1-Trifluoro-4-methyl-2-pentylamine typically involves the introduction of the trifluoromethyl group into a suitable precursor. One common method is the reaction of 4-methyl-2-pentylamine with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution process.
Industrial Production Methods: Industrial production of ®-1,1,1-Trifluoro-4-methyl-2-pentylamine often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: ®-1,1,1-Trifluoro-4-methyl-2-pentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce simpler amines.
Scientific Research Applications
Chemistry: In chemistry, ®-1,1,1-Trifluoro-4-methyl-2-pentylamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: In medicine, ®-1,1,1-Trifluoro-4-methyl-2-pentylamine is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1,1,1-Trifluoro-4-methyl-2-pentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity and specificity of the compound, leading to its desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- ®-1,1,1-Trifluoro-2-methyl-2-pentylamine
- ®-1,1,1-Trifluoro-3-methyl-2-pentylamine
- ®-1,1,1-Trifluoro-4-ethyl-2-pentylamine
Uniqueness: ®-1,1,1-Trifluoro-4-methyl-2-pentylamine is unique due to its specific trifluoromethyl and amine functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2R)-1,1,1-trifluoro-4-methylpentan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-4(2)3-5(10)6(7,8)9/h4-5H,3,10H2,1-2H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIOQBNXIHMNHE-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679327 | |
Record name | (2R)-1,1,1-Trifluoro-4-methylpentan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242338-97-1 | |
Record name | (2R)-1,1,1-Trifluoro-4-methylpentan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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